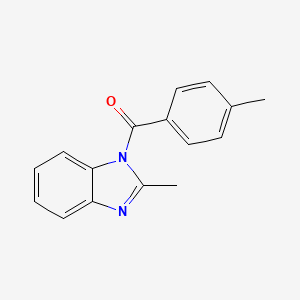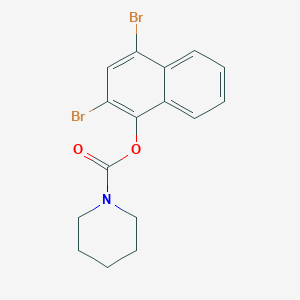
1,2,3-Triaminoguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Triaminoguanidine is a chemical compound with the molecular formula CH₈N₆ and a molecular weight of 104.1144 g/mol The compound is characterized by the presence of three amino groups attached to a guanidine core, making it a versatile building block for the synthesis of various derivatives and coordination compounds .
Preparation Methods
1,2,3-Triaminoguanidine can be synthesized through several methods. One common method involves the reaction of hydrazine hydrate with guanidine salts, such as guanidine nitrate or guanidine hydrochloride . The reaction typically occurs in an aqueous solution, and the product is isolated by precipitation and filtration. Another method involves the use of calcium cyanamide and hydrazine nitrate, which are heated together to form the desired compound . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
1,2,3-Triaminoguanidine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The compound can also react with aldehydes and ketones to form Schiff bases . Major products formed from these reactions include triazoles, tetrazoles, and tetrazines, which are cyclic compounds with high nitrogen content .
Scientific Research Applications
1,2,3-Triaminoguanidine has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of various nitrogen-rich compounds, including energetic materials like triaminoguanidinium nitrate . In industry, it is used in the production of gas-generating agents, propellants, and explosive additives .
Mechanism of Action
The mechanism of action of 1,2,3-Triaminoguanidine involves its ability to form stable coordination compounds with metals. The compound’s three amino groups provide multiple binding sites for metal ions, allowing it to form complex structures . These coordination compounds can exhibit unique properties, such as enhanced stability and reactivity, making them useful in various applications. The molecular targets and pathways involved in these interactions depend on the specific metal ions and ligands used in the coordination process .
Comparison with Similar Compounds
1,2,3-Triaminoguanidine can be compared to other similar compounds, such as triaminoguanidinium salts and triazoles . While triaminoguanidinium salts share a similar guanidine core, they differ in their coordination chemistry and reactivity. Triazoles, on the other hand, are cyclic compounds with a different nitrogen arrangement, leading to distinct chemical properties and applications. The uniqueness of this compound lies in its ability to form stable coordination compounds with metals, making it a valuable building block for the synthesis of various derivatives and coordination complexes .
Properties
CAS No. |
2203-24-9 |
|---|---|
Molecular Formula |
CH8N6 |
Molecular Weight |
104.12 g/mol |
IUPAC Name |
1,2,3-triaminoguanidine |
InChI |
InChI=1S/CH8N6/c2-5-1(6-3)7-4/h2-4H2,(H2,5,6,7) |
InChI Key |
RTZLPSUDDQWQGE-UHFFFAOYSA-N |
Canonical SMILES |
C(=NN)(NN)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B12136133.png)
![5-[4-(Heptyloxy)phenyl]-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12136134.png)

![5-[4-(Propan-2-yl)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12136150.png)

![2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B12136158.png)
![3-chloro-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12136163.png)

![5-Hydroxy-7,8-dimethyl-4-[4-(propan-2-yl)phenyl]naphtho[2,1-d][1,3]oxathiol-2-one](/img/structure/B12136168.png)
![4-ethoxy-N-[(2Z)-4-(4-methoxyphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12136180.png)


![2-[2-Amino-5-(2-bromophenoxy)-6-methylpyrimidin-4-yl]-5-[(4-chlorobenzyl)oxy]phenol](/img/structure/B12136197.png)

